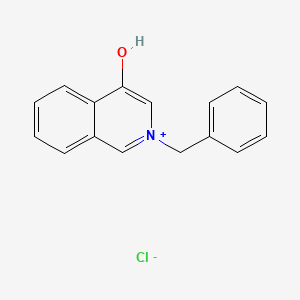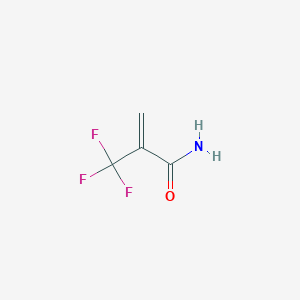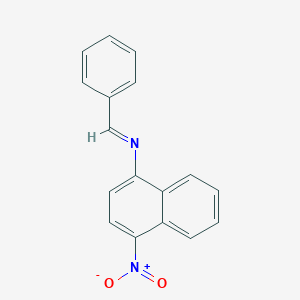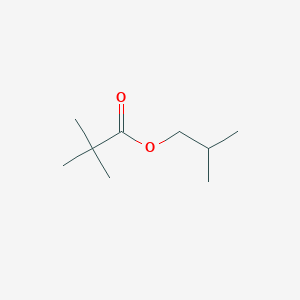
Pivalic acid, 2-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivalic acid, 2-methylpropyl ester, also known as iso-Butyl pivalate, is an organic compound with the molecular formula C₉H₁₈O₂. It is an ester derived from pivalic acid and 2-methylpropanol. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pivalic acid, 2-methylpropyl ester can be synthesized through the esterification of pivalic acid with 2-methylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards ester formation .
Industrial Production Methods
On an industrial scale, the esterification process is similar but often employs more efficient catalysts and continuous reaction systems to enhance yield and purity. The use of azeotropic distillation or molecular sieves can further improve the efficiency of water removal during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Pivalic acid, 2-methylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to pivalic acid and 2-methylpropanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Pivalic acid and 2-methylpropanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Pivalic acid, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable esters.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to hydrolysis.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry
Mécanisme D'action
The mechanism by which pivalic acid, 2-methylpropyl ester exerts its effects primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of pivalic acid and 2-methylpropanol. This process is crucial in various biological and industrial applications where controlled hydrolysis is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pivalic acid: The parent acid of pivalic acid, 2-methylpropyl ester.
2-Methylpropyl acetate: Another ester with similar structural features but derived from acetic acid.
Neopentyl glycol diacetate: An ester with two ester groups, providing different reactivity and applications
Uniqueness
This compound is unique due to its high stability and resistance to hydrolysis compared to other esters. This makes it particularly valuable in applications requiring long-term stability and minimal degradation .
Propriétés
Numéro CAS |
5129-38-4 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-methylpropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18O2/c1-7(2)6-11-8(10)9(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
IFVLZKSUYNTRHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
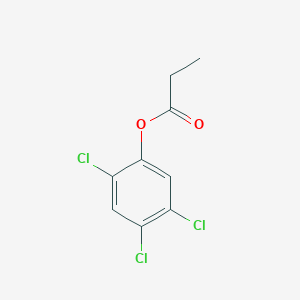

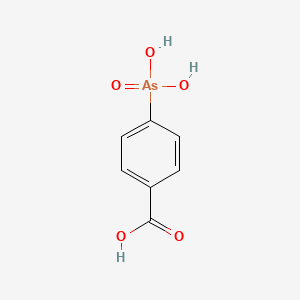

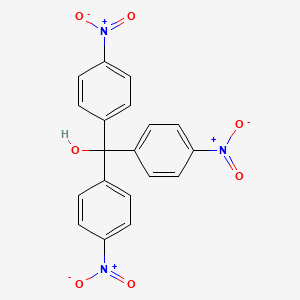
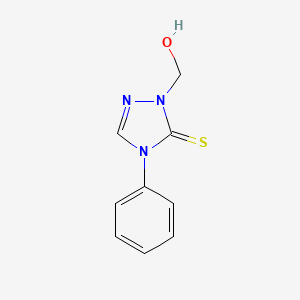

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
